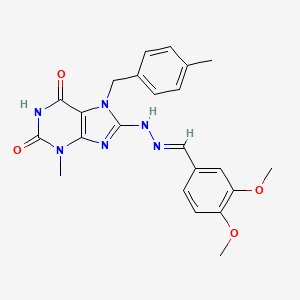
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Multitarget Drug Design for Neurodegenerative Diseases
Compounds with structures similar to the target compound have been investigated for their potential as multitarget drugs for neurodegenerative diseases. One study designed and synthesized tricyclic xanthine derivatives, closely related to the target compound, as dual-target-directed adenosine receptor antagonists. These compounds showed potent inhibition of adenosine A1 and A2A receptors as well as monoamine oxidases (MAO), suggesting their applicability in symptomatic and disease-modifying treatments of neurodegenerative diseases like Parkinson's and Alzheimer's. The ability to act on multiple targets relevant to neurodegenerative diseases could offer advantages over single-target therapeutics (Brunschweiger et al., 2014).
Synthesis of Structural Blocks for Novel Structures
Research on methoxybenzylidene derivatives, akin to the functional groups in the target compound, has led to the development of novel structural blocks for synthesizing diverse chemical structures. For instance, the reactions of methoxybenzylidene derivatives with nucleophilic reagents resulted in the preparation of bis(methoxybenzylidene)hydrazines, amides, and hydrazides. These structural blocks are suitable for use in creating a variety of structures, demonstrating the compound's utility in synthetic organic chemistry and potentially in drug design (Tetere et al., 2011).
Anticancer, Anti-HIV-1, and Antimicrobial Agents
Further research into substituted purine derivatives, which share a core structural motif with the target compound, has shown significant in vitro anticancer, anti-HIV-1, and antimicrobial activities. These studies indicate the potential of such compounds to serve as leads for the development of new therapeutic agents against a range of diseases. The exploration of different substituents on the purine nucleus has led to compounds with potent biological activities, highlighting the versatility and potential of these chemical structures in medicinal chemistry (Rida et al., 2007).
特性
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-14-5-7-15(8-6-14)13-29-19-20(28(2)23(31)26-21(19)30)25-22(29)27-24-12-16-9-10-17(32-3)18(11-16)33-4/h5-12H,13H2,1-4H3,(H,25,27)(H,26,30,31)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFTXDCJTPCLBA-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC(=C(C=C4)OC)OC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC(=C(C=C4)OC)OC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

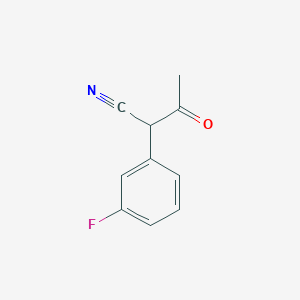
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2427991.png)
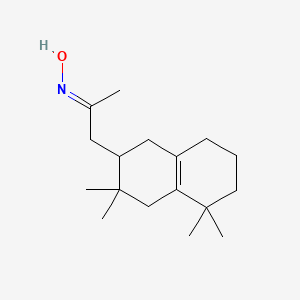

![4-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2427995.png)
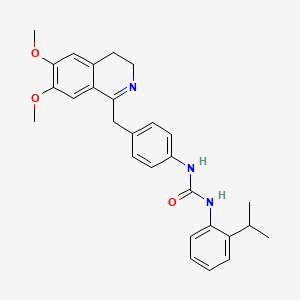
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)
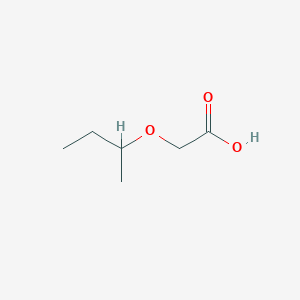
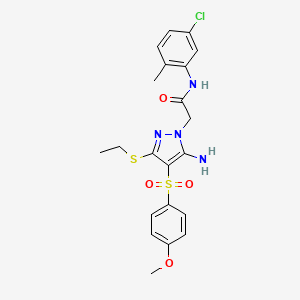
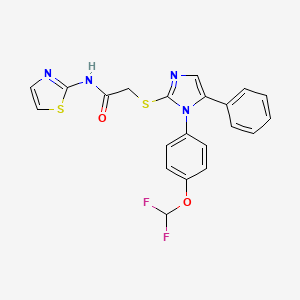
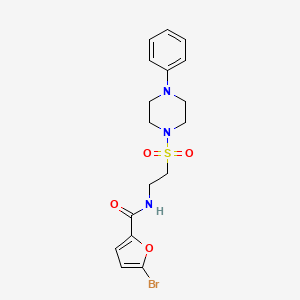
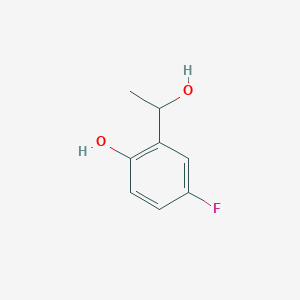
![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)
![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)